6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid
Description
6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid is a heterocyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at position 6 with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and at position 3 with a carboxylic acid. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and selective cleavage under acidic conditions . The carboxylic acid moiety enhances solubility in polar solvents and facilitates further chemical modifications, making the compound a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9-5-4-8(7-17-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFOZKLUIZDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CO1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of an amine group with a tert-butyl carbamate, followed by the formation of the oxane ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biochemical pathways and interactions, particularly those involving carboxylic acids and amines.
Industry: It can be used in the production of specialty chemicals and materials, benefiting from its versatile reactivity.
Mechanism of Action
The mechanism by which 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing molecular pathways. The presence of the carboxylic acid and amine groups allows for hydrogen bonding and ionic interactions, which can be crucial for its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid and related compounds:
Detailed Structural and Functional Analysis
Core Ring Systems
- Oxane (Target Compound) : The six-membered tetrahydropyran ring offers moderate conformational flexibility, balancing stability and reactivity. This contrasts with the rigid aromatic pyridine ring () and the strained cyclohexene system () .
- Pyridine : Aromaticity confers thermal stability and distinct electronic properties, influencing solubility and interaction with biological targets .
Functional Groups
- Boc Protection : All compared compounds share the Boc group, which shields amines during synthetic steps. Acid-labile cleavage (e.g., using HCl/dioxane, as in ) is a critical feature for selective deprotection .
- Carboxylic Acid : Enhances water solubility and enables salt formation or conjugation (e.g., amide bond formation). The pyridine derivative’s methyl group () may reduce polarity compared to the oxane-based target compound .
Stability and Reactivity
- Acid Sensitivity: Boc-protected compounds decompose under strong acids, releasing CO₂ and NOx (). The pyridine derivative’s aromaticity may mitigate some decomposition pathways .
- Oxidation Risks : Strong oxidizers are incompatible with Boc-protected compounds, necessitating storage in inert environments (–4).
Biological Activity
6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid, also known by its IUPAC name (2S,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid, is a compound with significant biological activity. Its molecular formula is CHNO, and it has garnered attention for its potential therapeutic applications.
The compound has a molecular weight of 259.30 g/mol and features a complex structure that includes an oxane ring and carboxylic acid functional groups. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (2S,6S)-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid |
| CAS Number | 2752075-86-6 |
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, research indicates that derivatives of this compound can inhibit the proliferation of MCF-7 breast cancer cells, showcasing its potential as an anticancer agent . The mechanism of action appears to involve apoptosis induction, which is crucial for eliminating malignant cells without harming normal tissues.
Toxicity Profile
The compound has been classified with specific toxicological warnings:
These safety profiles suggest that while the compound may have therapeutic potential, careful consideration must be given to its administration and handling.
Case Studies
- Cytotoxicity Assay : A study involving the MTT assay demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines compared to standard chemotherapeutics like cisplatin .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could act as survivin inhibitors, a protein that plays a role in inhibiting apoptosis in cancer cells. By targeting survivin, these compounds may enhance the effectiveness of existing cancer treatments .
Q & A
Q. What are the standard synthetic routes for 6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. For example:
Condensation : Reacting a substituted benzaldehyde with an aminopyridine derivative in the presence of a catalyst (e.g., palladium or copper) and solvents like DMF or toluene .
Cyclization : Intramolecular cyclization under acidic or thermal conditions to form the oxane (tetrahydropyran) ring.
Functionalization : Introducing the (2-methylpropan-2-yl)oxycarbonylamino group via carbamate formation using tert-butoxycarbonyl (Boc) protecting strategies .
- Key Considerations : Optimize catalyst loading and reaction time to minimize side products.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1689–1740 cm⁻¹ for carboxylic acid and ester groups) .
- ¹H NMR : Assign peaks for the oxane ring protons (δ 3.5–4.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and methylene linker (δ 4.0–5.0 ppm) .
- HPLC/MS : Confirm purity and molecular ion ([M+H]⁺ or [M−H]⁻) using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts for cyclization efficiency. For example, Cu(I) catalysts may reduce racemization in chiral intermediates .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature Control : Use microwave-assisted synthesis for faster cyclization while maintaining product stability .
- Table : Example optimization data from analogous syntheses:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd/C, DMF, 80°C | 72 | 95 |
| CuI, toluene, 100°C | 65 | 90 |
| Enzyme, pH 7.5 | 58 | 88 |
Q. How to address contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inactive)?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., MIC assays with fixed bacterial strains and growth media) .
- Structural Analog Testing : Compare with derivatives (e.g., replacing the tert-butyl group with acetyl or benzyl) to isolate pharmacophoric groups .
- Computational Modeling : Perform docking studies to assess binding affinity variations across target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What strategies ensure stability during storage and experimental use?
- Methodological Answer :
- pH Stability : Test degradation rates in buffers (pH 3–9) via HPLC. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
- Light/Temperature : Store lyophilized samples at −20°C in amber vials to prevent photodegradation and hydrolysis .
- Excipient Use : Add stabilizers like trehalose or mannitol in formulations for in vivo studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (50–80%)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates or oxidized tert-butyl groups) .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize endpoint .
- Reproducibility Checks : Validate protocols across labs with controlled reagent sources (e.g., anhydrous solvent batches) .
Tables for Key Data
Q. Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-Chlorobenzaldehyde, 2-aminopyridine | 70–75 | |
| Cyclization | H₂SO₄, 100°C, 6h | 65 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (Days) |
|---|---|---|
| pH 2, 37°C | 40 | 7 |
| pH 7, 25°C | 5 | 30 |
| UV light exposure | 25 | 14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
